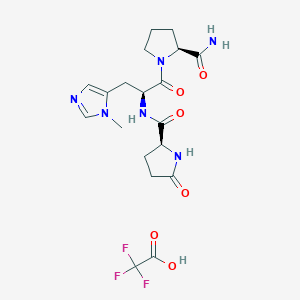

PGlu-3-methyl-His-Pro-NH2 TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(3-methylimidazol-4-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N6O4.C2HF3O2/c1-22-9-19-8-10(22)7-12(21-16(26)11-4-5-14(24)20-11)17(27)23-6-2-3-13(23)15(18)25;3-2(4,5)1(6)7/h8-9,11-13H,2-7H2,1H3,(H2,18,25)(H,20,24)(H,21,26);(H,6,7)/t11-,12-,13-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHROLUALQYBURQ-QKWXXBCPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1CC(C(=O)N2CCCC2C(=O)N)NC(=O)C3CCC(=O)N3.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=NC=C1C[C@@H](C(=O)N2CCC[C@H]2C(=O)N)NC(=O)[C@@H]3CCC(=O)N3.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25F3N6O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of PGlu-3-methyl-His-Pro-NH2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PGlu-3-methyl-His-Pro-NH2, a synthetic analog of the endogenous tripeptide Thyrotropin-Releasing Hormone (TRH), exhibits enhanced potency and a distinct pharmacological profile. This document provides a comprehensive overview of its mechanism of action, focusing on its interaction with TRH receptors, subsequent downstream signaling cascades, and resulting physiological effects. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and critical pathways and workflows are visualized to facilitate a deeper understanding for research and development applications.

Introduction

PGlu-3-methyl-His-Pro-NH2, also known as 3-methyl-TRH (Me-TRH), is a structurally modified analog of Thyrotropin-Releasing Hormone (pGlu-His-Pro-NH2). The methylation at the 3-position of the histidine residue confers increased metabolic stability and enhanced biological activity compared to the native peptide.[1][2] This analog has garnered significant interest for its potent effects on the central nervous system (CNS) and the endocrine system.[3][4] Its primary mechanism of action involves high-affinity binding to and activation of TRH receptors, leading to a cascade of intracellular events.[3]

Interaction with TRH Receptors

The initial and most critical step in the mechanism of action of PGlu-3-methyl-His-Pro-NH2 is its binding to TRH receptors. These receptors are G protein-coupled receptors (GPCRs) found in high concentrations in the pituitary gland and various regions of the brain.

Binding Affinity

PGlu-3-methyl-His-Pro-NH2 demonstrates a high affinity for TRH receptors in the CNS. Studies using radiolabeled 3-methyl-TRH (³H-MeTRH) have characterized its binding properties in brain tissue.

Table 1: Binding Affinity of ³H-(3-MeHis²)-TRH to Rat Brain Membranes

| Parameter | Value | Tissue |

| K_d (dissociation constant) | 3.7 ± 0.4 nM | Brain membranes |

| B_max (receptor density) | 24.6 ± 2.2 fmol/mg protein | Brain membranes |

| Data from Bhargava HN, et al. (1989). |

It is important to note that while this analog shows high affinity, direct comparative studies with TRH under identical experimental conditions are crucial for a precise understanding of its receptor binding profile. One study comparing TRH with a different analog, di-methyl proline-TRH (RX77368), in a pituitary cell line, found that TRH had a higher affinity (Kd of 16 nM) than the analog (Kd of 144 nM), suggesting that the specific nature and position of the methyl group are critical determinants of receptor affinity.

Downstream Signaling Pathways

Upon binding of PGlu-3-methyl-His-Pro-NH2 to the TRH receptor, a conformational change is induced, leading to the activation of intracellular signaling pathways. The TRH receptor primarily couples to the Gq/11 class of G proteins.

The Canonical Gq/11-PLC-IP₃-DAG Pathway

The activation of the TRH receptor by PGlu-3-methyl-His-Pro-NH2 initiates the canonical Gq/11 signaling cascade:

-

G Protein Activation: The activated receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.

-

Phospholipase C (PLC) Activation: The GTP-bound Gαq subunit dissociates and activates phospholipase C-β (PLCβ).

-

Second Messenger Generation: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.

-

Protein Kinase C (PKC) Activation: The increase in intracellular Ca²⁺ and the presence of DAG synergistically activate protein kinase C (PKC).

-

Cellular Response: Activated PKC phosphorylates a multitude of downstream target proteins, leading to various cellular responses, including the synthesis and release of hormones like TSH and prolactin from the pituitary gland.

Figure 1: Signaling pathway of PGlu-3-methyl-His-Pro-NH2 via the TRH receptor.

Physiological Effects

The activation of TRH receptors by PGlu-3-methyl-His-Pro-NH2 leads to a range of potent physiological effects, often exceeding those of native TRH.

Endocrine Effects

PGlu-3-methyl-His-Pro-NH2 is a potent secretagogue for anterior pituitary hormones. It stimulates the release of Thyroid-Stimulating Hormone (TSH) and is also reported to be more potent in releasing growth hormone compared to TRH.

Table 2: Effect of PGlu-3-methyl-His-Pro-NH2 on TSH Release in Rats

| Compound | Administration Route | Dose | TSH Serum Concentration (ng/mL) | Time Point |

| PGlu-3-methyl-His-Pro-NH2 | Topical | 5 mg/mL | 22.9 (from 0.32) | 30 min |

| PGlu-3-methyl-His-Pro-NH2 + Enhancers | Topical | 5 mg/mL | 48.4 | 30 min |

| Enhancers: 3% Cineole and 47% Ethanol. Data from Magnusson BM, et al. (2001) as cited by MedChemExpress. |

Central Nervous System Effects

PGlu-3-methyl-His-Pro-NH2 exhibits significant effects on the central nervous system. It is approximately 10 times more potent than TRH in inducing shaking movements in rats, a characteristic behavioral effect of TRH receptor activation in the brain. Furthermore, it has pronounced cerebrovascular effects, causing a significant increase in cerebral blood flow.

Table 3: Cerebrovascular Effects of PGlu-3-methyl-His-Pro-NH2 in Rats

| Compound | Administration Route | Dose | Increase in Cerebral Blood Flow (%) |

| PGlu-3-methyl-His-Pro-NH2 | Intravenous (i.v.) | 300 µg/kg | 80 |

| TRH | Intravenous (i.v.) | 300 µg/kg | 62 |

| Data from Koskinen LO, et al. (2000). |

The mechanism behind the hyperactivity induced by TRH and its analogs is thought to involve the enhancement of dopamine release from nerve terminals in the nucleus accumbens.

Experimental Protocols

Radioligand Binding Assay for TRH Receptor

This protocol is a generalized procedure based on methodologies described for TRH receptor binding assays.

Figure 2: Workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Brain tissue is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at low speed to remove nuclei and debris, followed by a high-speed centrifugation to pellet the membranes. The final pellet is resuspended in the assay buffer.

-

Binding Reaction: Aliquots of the membrane preparation are incubated with a fixed concentration of ³H-(3-MeHis²)-TRH. For competition assays, increasing concentrations of unlabeled PGlu-3-methyl-His-Pro-NH2 or TRH are included. Non-specific binding is determined in the presence of a saturating concentration of unlabeled TRH.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are washed quickly with ice-cold buffer to remove unbound radioactivity.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using Scatchard analysis or non-linear regression to determine the equilibrium dissociation constant (K_d) and the maximum number of binding sites (B_max).

In Vitro TSH Release Assay

This protocol is a generalized procedure for measuring TSH release from pituitary cells.

-

Cell Culture: Primary anterior pituitary cells are isolated from rats and cultured in appropriate media.

-

Stimulation: The cells are washed and then incubated with various concentrations of PGlu-3-methyl-His-Pro-NH2 or TRH for a defined period (e.g., 30 minutes).

-

Sample Collection: The cell culture medium is collected.

-

TSH Measurement: The concentration of TSH in the collected medium is quantified using a specific radioimmunoassay (RIA) or ELISA.

-

Data Analysis: The amount of TSH released is plotted against the concentration of the stimulating peptide to generate dose-response curves and determine the EC₅₀ (the concentration that produces 50% of the maximal response).

Conclusion

PGlu-3-methyl-His-Pro-NH2 exerts its biological effects through a well-defined mechanism of action initiated by high-affinity binding to TRH receptors. This interaction triggers the canonical Gq/11-PLC signaling pathway, leading to the generation of second messengers, intracellular calcium mobilization, and activation of PKC. The downstream consequences include potent endocrine effects, such as the release of TSH, and significant CNS activities, including behavioral changes and increased cerebral blood flow. The enhanced potency of PGlu-3-methyl-His-Pro-NH2 compared to native TRH is likely attributable to a combination of favorable receptor interaction and increased metabolic stability. A thorough understanding of this mechanism is essential for the continued exploration of this and similar TRH analogs for potential therapeutic applications.

References

- 1. Pharmacological and biochemical comparison of thyrotropin releasing hormone (TRH) and di-methyl proline-TRH on pituitary GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potency of the N3im-methyl analog of TRH in the induction of shaking movements in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glpbio.com [glpbio.com]

An In-depth Technical Guide to the Synthesis and Purification of PGlu-3-methyl-His-Pro-NH2 (TFA Salt)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of PGlu-3-methyl-His-Pro-NH2, a TRH-like peptide, presented as its trifluoroacetate (TFA) salt. This document details the chemical methodologies, analytical techniques, and biological context for researchers engaged in peptide chemistry and drug discovery.

Introduction

PGlu-3-methyl-His-Pro-NH2 is a synthetic analog of Thyrotropin-Releasing Hormone (TRH), which has the sequence pGlu-His-Pro-NH2. The methylation at the 3-position of the histidine imidazole ring enhances its binding affinity to TRH receptors and increases its potency in stimulating the release of thyroid-stimulating hormone (TSH) from the pituitary gland.[1][2][3][4][5] These characteristics make it a valuable tool for neuroendocrine research and a potential therapeutic agent. This guide outlines a robust methodology for its chemical synthesis and purification.

Synthesis of PGlu-3-methyl-His-Pro-NH2

The synthesis of PGlu-3-methyl-His-Pro-NH2 is most efficiently achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently linked to an insoluble solid support.

Materials and Reagents

| Reagent | Supplier/Grade |

| Rink Amide MBHA Resin | High-loading, 100-200 mesh |

| Fmoc-Pro-OH | Peptide synthesis grade |

| Fmoc-3-methyl-His(Trt)-OH | Peptide synthesis grade |

| Fmoc-Gln(Trt)-OH | Peptide synthesis grade |

| N,N'-Diisopropylcarbodiimide (DIC) | Peptide synthesis grade |

| Oxyma Pure | Peptide synthesis grade |

| Piperidine | Anhydrous, for synthesis |

| N,N-Dimethylformamide (DMF) | Peptide synthesis grade |

| Dichloromethane (DCM) | ACS grade |

| Trifluoroacetic acid (TFA) | Reagent grade |

| Triisopropylsilane (TIS) | Reagent grade |

| Phenol | Crystal, ACS grade |

| Diethyl ether | Anhydrous |

Experimental Protocol: Solid-Phase Peptide Synthesis

The synthesis is performed on a Rink Amide resin to yield a C-terminal amide upon cleavage.

-

Resin Swelling and Fmoc Deprotection:

-

Swell the Rink Amide resin in DMF for 30 minutes.

-

Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Amino Acid Coupling Cycles (Pro, 3-methyl-His, Gln):

-

Proline Coupling: Dissolve Fmoc-Pro-OH (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF. Add the solution to the deprotected resin and agitate for 2 hours.

-

Wash the resin with DMF and DCM. Confirm coupling completion with a Kaiser test.

-

3-methyl-Histidine Coupling: Repeat the deprotection and coupling steps with Fmoc-3-methyl-His(Trt)-OH. The trityl (Trt) group protects the imidazole side chain.

-

Glutamine Coupling: Repeat the deprotection and coupling steps with Fmoc-Gln(Trt)-OH. The N-terminal glutamine will be the precursor to the pyroglutamic acid residue.

-

-

N-terminal Fmoc Deprotection:

-

After the final coupling, remove the N-terminal Fmoc group from the glutamine residue using 20% piperidine in DMF.

-

-

Peptide Cleavage and Side-Chain Deprotection:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/Phenol/Water/TIS (88:5:5:2 v/v/v/v). This cocktail is effective for cleaving peptides with acid-labile side-chain protecting groups like Trt.

-

Add the cleavage cocktail to the resin and gently agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation:

-

Concentrate the TFA filtrate under a stream of nitrogen.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

Synthesis Workflow

Caption: Solid-phase synthesis workflow for PGlu-3-methyl-His-Pro-NH2.

Purification

The crude peptide is purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), which separates the target peptide from impurities based on hydrophobicity.

Materials and Equipment

| Item | Specification |

| HPLC System | Preparative scale with UV detector |

| Column | Preparative C18 column (e.g., 10 µm, 250 x 21.2 mm) |

| Mobile Phase A | 0.1% TFA in HPLC-grade water |

| Mobile Phase B | 0.1% TFA in acetonitrile |

| Lyophilizer | For peptide drying |

Experimental Protocol: RP-HPLC Purification

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. Filter through a 0.22 µm syringe filter.

-

Chromatography:

-

Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Inject the dissolved crude peptide onto the column.

-

Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 45% over 40 minutes) at a flow rate appropriate for the column size.

-

Monitor the elution profile at 220 nm.

-

-

Fraction Collection: Collect fractions corresponding to the major peak, which represents the target peptide.

-

Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to confirm purity (>98%).

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder (TFA salt).

Characterization

The identity and purity of the synthesized peptide are confirmed by mass spectrometry and can be further characterized by NMR spectroscopy.

Mass Spectrometry

-

Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).

-

Expected Mass: The monoisotopic mass of the protonated peptide [M+H]+ is calculated to be approximately 378.19 Da.

-

Fragmentation: Tandem MS (MS/MS) can be used to confirm the peptide sequence. Characteristic fragment ions (b and y ions) would be observed.

| Theoretical Mass Data | |

| Molecular Formula | C17H23N7O3 |

| Monoisotopic Mass | 377.1862 Da |

| [M+H]+ | 378.1935 Da |

| [M+Na]+ | 400.1754 Da |

NMR Spectroscopy

¹H NMR spectroscopy can be used to confirm the structure of the peptide. The expected chemical shifts are influenced by the neighboring amino acids and the peptide backbone conformation.

| Proton Type | Expected Chemical Shift Range (ppm) |

| Aliphatic (Pro, pGlu) | 1.5 - 4.5 |

| α-CH (Pro, His, pGlu) | 4.0 - 5.0 |

| Imidazole (His) | 7.0 - 8.5 |

| Amide NH | 7.5 - 9.0 |

Biological Activity and Signaling Pathway

PGlu-3-methyl-His-Pro-NH2, like TRH, exerts its biological effects by binding to the TRH receptor (TRH-R), a G-protein coupled receptor (GPCR). The primary signaling pathway involves the activation of the Gq/11 family of G-proteins.

TRH Receptor Signaling

-

Receptor Binding: The peptide binds to the extracellular domain of the TRH-R.

-

G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gq/11 protein.

-

PLC Activation: The activated α-subunit of Gq/11 stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Effects:

-

IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).

-

DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).

-

-

Cellular Response: The activation of these downstream effectors leads to the physiological response, such as the synthesis and release of TSH from pituitary cells.

Signaling Pathway Diagram

Caption: TRH receptor signaling pathway.

Conclusion

This guide provides a detailed framework for the successful synthesis, purification, and characterization of PGlu-3-methyl-His-Pro-NH2. The outlined SPPS protocol, coupled with RP-HPLC purification, offers a reliable method for obtaining high-purity peptide for research and development purposes. The provided information on its biological signaling pathway serves to contextualize its function and aid in the design of further studies.

References

- 1. experts.illinois.edu [experts.illinois.edu]

- 2. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. An enzyme(s) that converts glutaminyl-peptides into pyroglutamyl-peptides. Presence in pituitary, brain, adrenal medulla, and lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Unraveling A-42872 TFA: A Deep Dive into its Physicochemical Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

A-42872 TFA is a designation for a chemical entity where the active pharmacological ingredient, A-42872, is salified with trifluoroacetic acid (TFA). Extensive searches of public scientific databases and chemical repositories have yielded no specific information regarding a compound with the designation "A-42872." This suggests that "A-42872" is likely an internal, proprietary code used by a research institution or pharmaceutical company, and its chemical structure and biological activity are not publicly disclosed.

This guide, therefore, focuses on the known component of A-42872 TFA: the trifluoroacetate (TFA) counter-ion. Understanding the properties of TFA is crucial for researchers handling any compound formulated as a TFA salt. Trifluoroacetic acid is a powerful tool in drug development and peptide synthesis, frequently used to form stable, soluble salts of basic drug molecules. This document provides a comprehensive overview of the chemical and physical properties of trifluoroacetic acid, offering valuable insights for professionals in the field.

Physicochemical Properties of Trifluoroacetic Acid (TFA)

Trifluoroacetic acid (CF₃COOH) is a structurally simple yet potent organofluorine compound. It is a halogenated carboxylic acid, specifically an analog of acetic acid where the three alpha-hydrogens are replaced by fluorine atoms.[1] This substitution has a profound impact on its chemical properties, most notably its acidity.

General and Physical Properties

A summary of the key physical and chemical properties of trifluoroacetic acid is presented in Table 1. TFA is a colorless, fuming liquid with a sharp, pungent odor similar to vinegar.[1][2] It is hygroscopic, meaning it readily absorbs moisture from the air.[2]

Table 1: Chemical and Physical Properties of Trifluoroacetic Acid

| Property | Value | References |

| Chemical Formula | C₂HF₃O₂ | [2] |

| Molecular Weight | 114.02 g/mol | |

| Appearance | Colorless, fuming liquid | |

| Odor | Sharp, pungent, vinegar-like | |

| Density | ~1.48 g/cm³ at 20 °C | |

| Melting Point | -15.4 °C | |

| Boiling Point | 72.4 °C | |

| pKa | 0.2 - 0.5 | |

| Water Solubility | Miscible | |

| Solubility in Organic Solvents | Miscible with methanol, ethanol, acetone, ether, benzene, hexane, and carbon tetrachloride. |

Acidity and Stability

The high electronegativity of the three fluorine atoms in the trifluoromethyl group exerts a strong electron-withdrawing inductive effect. This effect stabilizes the carboxylate anion (trifluoroacetate, CF₃COO⁻) that is formed upon deprotonation, making TFA a much stronger acid than acetic acid. Its pKa is generally accepted to be in the range of 0.2 to 0.5, making it over 34,000 times more acidic than acetic acid. This strong acidity is a key reason for its use in forming salts with basic compounds. The trifluoroacetate anion is highly stable due to the strong carbon-fluorine bonds and resonance stabilization.

Role of TFA in Drug Development

In the context of a compound designated as "A-42872 TFA," trifluoroacetic acid serves as a counter-ion to form a salt of the active pharmaceutical ingredient (API), A-42872. This is a common practice in pharmaceutical development for several reasons:

-

Improved Solubility: Many drug candidates are basic compounds with poor water solubility. Forming a salt with a strong acid like TFA can significantly enhance their solubility in aqueous media, which is often crucial for formulation and bioavailability.

-

Enhanced Stability: Salt formation can lead to a more stable solid form of the drug, improving its shelf life and resistance to degradation.

-

Purification: TFA is widely used in reversed-phase high-performance liquid chromatography (RP-HPLC) for the purification of peptides and small molecules. The final product is often isolated as a TFA salt.

-

Handling Properties: Salt forms can have better handling properties, such as improved crystallinity and reduced hygroscopicity, compared to the free base form of the drug.

Experimental Considerations for TFA Salts

When working with a TFA salt like A-42872 TFA, it is important to consider the potential influence of the trifluoroacetate counter-ion on experimental results.

In Vitro Assays

In biological assays, the concentration of the active compound should be calculated based on the molecular weight of the free base (A-42872) and not the entire salt. The presence of TFA in the assay medium can lower the pH, which may affect protein structure and function. Therefore, it is crucial to use appropriate buffering systems to maintain physiological pH.

In Vivo Studies

For animal studies, the potential toxicity of trifluoroacetic acid should be considered, although it is generally used in small quantities as a counter-ion. The acidic nature of TFA means that formulation for injection should be carefully buffered to avoid irritation at the injection site.

Logical Workflow for Handling an Unknown TFA Salt

The following diagram illustrates a logical workflow for a researcher encountering an unknown TFA salt like A-42872 TFA.

Conclusion

While the specific identity and properties of the active moiety "A-42872" remain unknown due to a lack of public information, a thorough understanding of its counter-ion, trifluoroacetic acid, is essential for any researcher working with A-42872 TFA. The strong acidity, stability, and solubility-enhancing characteristics of TFA make it a valuable tool in pharmaceutical sciences. Researchers must, however, remain mindful of the potential effects of the TFA counter-ion in experimental settings and take appropriate measures to mitigate any confounding factors. Future work on A-42872 TFA will be entirely dependent on the disclosure of the chemical structure and biological properties of the "A-42872" component by the originating institution.

References

The Function of pGlu-3-methyl-His-Pro-NH2 as a Potent Thyrotropin-Releasing Hormone Analog: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of pGlu-3-methyl-His-Pro-NH2 (also known as MeTRH), a potent analog of Thyrotropin-Releasing Hormone (TRH). MeTRH exhibits enhanced biological activity and central nervous system (CNS) effects compared to the endogenous TRH peptide. This document summarizes its binding affinity, functional potency, and the underlying signaling mechanisms. Detailed experimental protocols for the characterization of MeTRH and similar analogs are provided, alongside visualizations of key pathways and workflows to facilitate understanding and application in research and drug development.

Introduction

Thyrotropin-Releasing Hormone (TRH), a tripeptide with the sequence pGlu-His-Pro-NH2, is a crucial hypothalamic neuropeptide that regulates the synthesis and release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary.[1] Beyond its endocrine functions, TRH acts as a neurotransmitter and neuromodulator within the CNS, influencing arousal, motor activity, and autonomic functions.[2][3] However, the therapeutic potential of native TRH is limited by its short biological half-life and poor blood-brain barrier penetration.[1]

This has led to the development of TRH analogs with improved stability and enhanced CNS activity. Among these, pGlu-3-methyl-His-Pro-NH2 (MeTRH) has emerged as a particularly potent analog. The methylation at the 3-position of the histidine residue confers increased resistance to enzymatic degradation and enhances its interaction with TRH receptors.[4] This guide explores the functional characteristics of MeTRH as a TRH analog, providing quantitative data, experimental methodologies, and pathway visualizations to support further research and development.

Quantitative Data Presentation

MeTRH demonstrates a high affinity for TRH receptors, surpassing that of the native TRH peptide in some studies. This enhanced binding translates to greater potency in eliciting downstream physiological effects. The following tables summarize the available quantitative data for MeTRH in comparison to TRH.

| Compound | Receptor/Tissue | Assay Type | Parameter | Value | Reference |

| [³H]MeTRH | Rainbow Trout Hypothalamic Membranes | Radioligand Binding (Homologous Displacement) | Kd | 6.91 ± 4.32 nM | |

| [³H]MeTRH | Rainbow Trout Hypothalamic Membranes | Radioligand Binding (Kinetic Analysis) | K-1 | 1.98 x 10⁻² min⁻¹ | |

| [³H]MeTRH | Rainbow Trout Hypothalamic Membranes | Radioligand Binding (Kinetic Analysis) | K+1 | 1.64 x 10⁷ M⁻¹ min⁻¹ | |

| [³H]MeTRH | Rainbow Trout Hypothalamic Membranes | Radioligand Binding (Homologous Displacement) | Bmax | 8.84 ± 2.72 fmol/mg protein | |

| TRH | Rainbow Trout Hypothalamic Membranes | Radioligand Binding (Heterologous Displacement of [³H]MeTRH) | Kd | 1.52 ± 0.12 nM | |

| TRH | Rainbow Trout Hypothalamic Membranes | Radioligand Binding (Heterologous Displacement of [³H]MeTRH) | Bmax | 3.79 ± 0.99 fmol/mg protein |

Table 1: Receptor Binding Affinity of MeTRH and TRH.

| Compound | Effect | Model System | Dose/Concentration | Observed Effect | Reference |

| MeTRH | TSH Release | Male Sprague-Dawley Rats (in vivo) | 5 mg/mL (transdermal with enhancers) | Serum TSH increased from 0.32 ng/mL to 48.4 ng/mL after 30 min | |

| TRH | TSH Release | Male Sprague-Dawley Rats (in vivo) | Not specified (with enhancers) | Serum TSH increased to 43 ng/mL | |

| MeTRH | Cerebral Blood Flow | Animal Model (in vivo) | 300 µg/kg (i.v.) | 80% increase in cerebral blood flow | |

| MeTRH | Cerebral Blood Flow | Animal Model (in vivo) | 625 ng/kg (i.v.) | Increase in cerebral blood flow |

Table 2: In Vivo Functional Activity of MeTRH.

Signaling Pathways

TRH and its analogs, including MeTRH, exert their effects by binding to specific G protein-coupled receptors (GPCRs), primarily the TRH receptor type 1 (TRH-R1) and type 2 (TRH-R2). These receptors are predominantly coupled to Gq/11 proteins. Activation of the TRH receptor initiates a well-defined signaling cascade, as depicted in the following diagram.

Upon binding of MeTRH to the TRH receptor, the associated Gq/11 protein is activated. The Gα subunit of Gq/11, in turn, activates phospholipase C-β (PLC-β). PLC-β catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increase in cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to the final cellular responses, such as the synthesis and release of TSH.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the function of MeTRH as a TRH analog.

Radioligand Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of MeTRH for the TRH receptor.

Materials:

-

Membrane Preparation: Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Assay Buffer: Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂ and 0.1% BSA).

-

Radioligand: [³H]MeTRH.

-

Competitors: Unlabeled MeTRH and TRH.

-

Filtration: Glass fiber filters (e.g., Whatman GF/B), pre-soaked in assay buffer.

-

Scintillation Fluid.

Procedure:

-

Membrane Preparation:

-

Homogenize tissue (e.g., pituitary gland) or cells expressing TRH receptors in ice-cold homogenization buffer.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the high-speed centrifugation.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Binding Assay:

-

In a series of microcentrifuge tubes, add a constant amount of membrane protein (e.g., 50-100 µg).

-

Add a fixed concentration of [³H]MeTRH (e.g., at a concentration close to its Kd).

-

For competitive binding, add increasing concentrations of unlabeled MeTRH or TRH.

-

For total binding, add only the radioligand and membranes.

-

For non-specific binding, add a high concentration of unlabeled TRH (e.g., 1 µM) in addition to the radioligand and membranes.

-

Bring the final volume of each tube to a constant volume (e.g., 250 µL) with assay buffer.

-

-

Incubation:

-

Incubate the tubes at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

-

Separation and Quantification:

-

Rapidly filter the contents of each tube through a glass fiber filter under vacuum.

-

Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the competitor concentration and analyze the data using non-linear regression to determine the IC₅₀.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation. For homologous displacement, the IC₅₀ is equivalent to the Kd.

-

Inositol Phosphate Accumulation Assay

This protocol measures the functional activity of MeTRH by quantifying the production of inositol phosphates, a downstream product of TRH receptor activation.

Materials:

-

Cell Line: A suitable cell line endogenously or recombinantly expressing TRH receptors (e.g., GH3 pituitary tumor cells).

-

Labeling Medium: Culture medium containing [³H]-myo-inositol.

-

Stimulation Buffer: A physiological salt solution (e.g., Krebs-Ringer bicarbonate buffer) containing lithium chloride (LiCl, typically 10 mM) to inhibit inositol monophosphatase.

-

Agonist: MeTRH.

-

Extraction Solution: Cold perchloric acid (e.g., 0.5 M).

-

Chromatography: Anion-exchange resin (e.g., Dowex AG1-X8).

-

Elution Buffers: Buffers of increasing ionic strength to sequentially elute different inositol phosphate species.

-

Scintillation Fluid.

Procedure:

-

Cell Labeling:

-

Plate cells in multi-well plates and allow them to adhere.

-

Incubate the cells in medium containing [³H]-myo-inositol for 24-48 hours to allow for incorporation into cellular phosphoinositides.

-

-

Stimulation:

-

Wash the cells with stimulation buffer to remove unincorporated [³H]-myo-inositol.

-

Pre-incubate the cells with stimulation buffer containing LiCl for 15-30 minutes.

-

Add varying concentrations of MeTRH to the wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

-

Extraction:

-

Terminate the stimulation by aspirating the buffer and adding cold perchloric acid to lyse the cells and precipitate proteins.

-

Centrifuge the plates to pellet the precipitate.

-

-

Separation:

-

Neutralize the supernatants and apply them to anion-exchange columns.

-

Wash the columns to remove free inositol.

-

Sequentially elute the different inositol phosphate fractions (IP1, IP2, IP3) with buffers of increasing ionic strength (e.g., increasing concentrations of ammonium formate).

-

-

Quantification:

-

Collect the eluted fractions into scintillation vials, add scintillation fluid, and measure the radioactivity.

-

-

Data Analysis:

-

Sum the radioactivity of the inositol phosphate fractions for each agonist concentration.

-

Plot the total inositol phosphate accumulation as a function of the MeTRH concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

-

Conclusion

pGlu-3-methyl-His-Pro-NH2 (MeTRH) is a potent TRH analog with enhanced receptor binding affinity and biological activity compared to the native peptide. Its increased stability and potent CNS effects make it a valuable tool for research into the physiological roles of the TRH system and a promising lead compound for the development of novel therapeutics targeting neurological and endocrine disorders. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for the continued investigation and characterization of MeTRH and other TRH analogs. Further studies are warranted to fully elucidate its pharmacological profile in mammalian systems, particularly the determination of its functional potency (EC₅₀) in mediating TSH release and other downstream effects.

References

- 1. PGlu-3-methyl-His-Pro-NH2 TFA (A-42872 TFA) | TRH Analogue | DC Chemicals [dcchemicals.com]

- 2. PGlu-3-methyl-His-Pro-NH2 | C16H21N5O5 | CID 4968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. High concentrations of p-Glu-His-Pro-NH2 (thyrotropin-releasing hormone) occur in rat prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

High-affinity TRH receptors in the CNS for PGlu-3-methyl-His-Pro-NH2

An In-Depth Technical Guide to High-Affinity Central Nervous System TRH Receptors for PGlu-3-methyl-His-Pro-NH2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thyrotropin-releasing hormone (TRH), a tripeptide (pGlu-His-Pro-NH2), is a critical neuroendocrine mediator. While classically known for its role in regulating the hypothalamic-pituitary-thyroid axis, TRH and its receptors are widely distributed throughout the central nervous system (CNS), where they exert a range of neuromodulatory effects.[1] These non-endocrine actions have positioned the TRH system as a promising therapeutic target for various CNS disorders. However, the clinical utility of native TRH is limited by its short biological half-life. This has spurred the development of more stable and potent synthetic analogs, among which PGlu-3-methyl-His-Pro-NH2, also known as [3-Me-His(2)]TRH or MeTRH, has emerged as a compound of significant interest due to its high affinity for CNS TRH receptors.[2][3] This guide provides a comprehensive technical overview of the interaction between MeTRH and its CNS receptors, focusing on quantitative binding data, signaling mechanisms, and detailed experimental protocols.

The TRH Analog: PGlu-3-methyl-His-Pro-NH2 (MeTRH)

MeTRH is a synthetic analog of TRH where the imidazole ring of the central histidine residue is methylated at the 3-position. This modification confers two key advantages over the native peptide: increased resistance to enzymatic degradation and, critically, enhanced binding affinity for TRH receptors.[2] It is more potent than TRH in eliciting behavioral effects and is often used as a high-affinity radioligand, [3H][3-Me-His(2)]TRH, for characterizing these receptors in the brain.[2]

TRH Receptors in the CNS

TRH mediates its effects through two subtypes of G-protein coupled receptors (GPCRs), TRH-R1 and TRH-R2, which share approximately 50% sequence homology.

-

TRH-R1: Considered the classical TRH receptor, it is involved in the primary neuroendocrine functions.

-

TRH-R2: While also binding TRH and its analogs, TRH-R2 has a distinct and extensive distribution in the brain, suggesting it mediates many of the non-endocrine CNS functions of TRH.

Although they exhibit differences in basal signaling activity and rates of internalization, both TRH-R1 and TRH-R2 show indistinguishable, high-affinity binding for TRH and its analog MeTRH. Studies using [3H][3-Me-His(2)]TRH in rat brain cortex have confirmed that the radioligand binds to a single population of high-affinity sites consistent with central TRH receptors.

Quantitative Data: Binding Affinity in Rat Cerebral Cortex

The following tables summarize the binding characteristics of [3H][3-Me-His(2)]TRH and the inhibition constant for native TRH at these high-affinity sites in rat cerebral cortex homogenates.

Table 1: Saturation Binding Parameters for [3H][3-Me-His(2)]TRH

| Parameter | Value | Tissue Source |

| Dissociation Constant (Kd) | 4.54 ± 0.62 nM | Rat Cerebral Cortex |

| Max. Binding Sites (Bmax) | 4.38 ± 0.21 fmol/mg | Rat Cerebral Cortex |

Data represent binding to a single population of high-affinity sites.

Table 2: Comparative Binding Affinity

| Compound | Inhibition Constant (Ki) | Receptor Site |

| TRH | 22 nM | [3H][3-Me-His(2)]TRH-labeled sites |

The lower Kd of MeTRH compared to the Ki of TRH indicates that MeTRH possesses a significantly higher binding affinity for the central TRH receptor.

Signaling Pathways

TRH receptors are classic examples of Gq/11-coupled GPCRs. The binding of an agonist like MeTRH initiates a well-characterized signaling cascade leading to the mobilization of intracellular calcium.

-

Receptor Activation: MeTRH binds to the TRH receptor (TRH-R1 or TRH-R2).

-

G-Protein Coupling: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gq/11 protein.

-

PLC Activation: The activated Gαq subunit dissociates and activates Phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.

-

PKC Activation: DAG, along with the elevated intracellular Ca2+, activates Protein Kinase C (PKC), which then phosphorylates downstream targets to elicit a cellular response.

Experimental Protocols

Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (Ki) of unlabeled compounds by measuring their ability to compete with [3H][3-Me-His(2)]TRH for binding to TRH receptors in brain tissue homogenates.

Workflow:

Detailed Methodology:

-

Membrane Preparation:

-

Homogenize fresh or frozen rat cerebral cortex tissue in 10 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

-

Discard the supernatant, resuspend the pellet in fresh buffer, and centrifuge again.

-

Resuspend the final pellet in assay buffer to a protein concentration of approximately 1-2 mg/mL, as determined by a standard protein assay.

-

-

Binding Assay:

-

Set up assay tubes in triplicate for total binding, non-specific binding (NSB), and each concentration of the competing compound.

-

To each tube, add:

-

100 µL of membrane homogenate.

-

50 µL of assay buffer (for total binding) OR 50 µL of a high concentration of unlabeled TRH (e.g., 10 µM, for NSB) OR 50 µL of the competing compound at various concentrations.

-

50 µL of [3H][3-Me-His(2)]TRH to a final concentration near its Kd (e.g., 4.5 nM).

-

-

Vortex gently and incubate the tubes at 4°C for 60 minutes.

-

-

Filtration and Counting:

-

Terminate the incubation by rapid vacuum filtration through GF/B glass fiber filters, pre-soaked in buffer.

-

Wash each filter rapidly with 3 x 4 mL of ice-cold assay buffer.

-

Transfer the filters to scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate.

-

Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding for each sample: Specific Binding = Total Binding (CPM) - NSB (CPM).

-

Generate a competition curve by plotting the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the potency (EC50) of MeTRH by quantifying the accumulation of a downstream second messenger, inositol phosphate, following receptor activation in brain slices or cultured cells.

Workflow:

References

- 1. Pharmacologically distinct binding sites in rat brain for [3H]thyrotropin-releasing hormone (TRH) and [3H][3-methyl-histidine(2)]TRH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Stimulation of a dopamine D1 receptor enhances inositol phosphates formation in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Discovery and Development of Methyl-TRH Compounds

This technical guide provides a comprehensive overview of the discovery and development of Thyrotropin-Releasing Hormone (TRH) analogs, with a specific focus on methylated compounds. It covers the core pharmacology, structure-activity relationships (SAR), and detailed experimental methodologies relevant to the field.

Introduction: The Rationale for Methyl-TRH Analogs

Thyrotropin-Releasing Hormone (TRH), a tripeptide (pGlu-His-Pro-NH₂), is a critical hypothalamic hormone and a neurotransmitter/neuromodulator distributed throughout the central nervous system (CNS).[1] While its endocrine role in stimulating the release of thyroid-stimulating hormone (TSH) is well-known, its actions within the CNS have garnered significant therapeutic interest.[1] TRH exhibits a range of non-endocrine effects, including analeptic (arousal), antidepressant, and neuroprotective activities.[2][3]

However, the therapeutic utility of native TRH is limited by its rapid degradation by serum enzymes and a short biological half-life.[2] This led to the development of TRH analogs designed to improve metabolic stability and, crucially, to dissociate the desired CNS effects from the endocrine (TSH-releasing) activities. Methylation, a common strategy in medicinal chemistry, proved to be a key modification. Methylated TRH (methyl-TRH) compounds, such as N³-imidazole-methyl-TRH (MeTRH) and Taltirelin, have shown enhanced potency, greater CNS selectivity, and improved pharmacokinetic profiles compared to the parent peptide.

TRH Receptor Signaling Pathways

TRH exerts its effects by binding to specific G protein-coupled receptors (GPCRs), primarily the TRH receptor 1 (TRH-R1) and TRH receptor 2 (TRH-R2). Both receptors are classically coupled to the Gαq/11 family of G proteins.

Upon agonist binding, the Gαq/11 subunit activates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The subsequent increase in cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC). This cascade initiates downstream signaling, including the activation of the mitogen-activated protein kinase (MAPK) pathway, ultimately leading to the physiological response.

Development and Structure-Activity Relationships

The development of methyl-TRH compounds has focused on modifying the original tripeptide structure to enhance stability and receptor selectivity. Key modifications include methylation of the histidine imidazole ring, substitution at the N-terminal pyroglutamyl residue, and alterations to the C-terminal prolinamide.

Structure-activity relationship (SAR) studies have been crucial in guiding these modifications. It has been demonstrated that the integrity of the C-terminal is critical for the neuroprotective effects in spinal cord injury models, whereas modifications at the N-terminus or the central histidine can be made to enhance CNS activity and stability. For example, the analog YM-14673, modified at the N-terminus, shows improved neurological recovery post-trauma, while RX77368, with a C-terminal modification, is ineffective. Taltirelin, another prominent analog, has a modified N-terminus and demonstrates potent, long-lasting CNS effects with reduced endocrine activity.

Data Presentation: Pharmacological Properties of TRH and Analogs

The following table summarizes quantitative data for TRH and selected methylated analogs, highlighting differences in receptor binding affinity (Kd or Ki) and functional potency (EC₅₀).

| Compound | Modification | Receptor/Assay | Kd / Ki (nM) | EC₅₀ (nM) | Key Finding | Reference(s) |

| TRH | Native Peptide | Pituitary TRH-R | 16 - 29 | 7.9 | Baseline for affinity and potency. | |

| [³H]MeTRH | Nτ-methyl-His | Sheep Pituitary TRH-R | 3.5 | - | ~8-fold higher binding affinity than TRH. | |

| RX77368 | di-methyl-Pro | Pituitary TRH-R | 144 | 96.3 | Lower affinity and potency in vitro, but greater metabolic stability in vivo. | |

| Taltirelin | N-terminal modified | Human TRH-R | Lower affinity than TRH | Lower potency than TRH | Acts as a "superagonist" with higher intrinsic efficacy. | |

| Analog 5 | N¹-isopropyl-His | TRH-R1 | - | 1600 | 88-fold selective for TRH-R2, demonstrating subtype selectivity. | |

| TRH-R2 | - | 18 |

Note: Kd (dissociation constant) and Ki (inhibition constant) are measures of binding affinity, where a lower value indicates higher affinity. EC₅₀ (half-maximal effective concentration) is a measure of functional potency, where a lower value indicates higher potency.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development of methyl-TRH compounds.

Synthesis of Nτ-methyl-Histidine

The synthesis of the key methylated amino acid is a prerequisite for producing many MeTRH analogs.

Objective: To synthesize L-(τ-methyl) histidine for subsequent use in peptide synthesis.

Methodology:

-

Esterification: L-histidine (1 eq) is dissolved in anhydrous methanol. Thionyl chloride (3 eq) is added dropwise at low temperature to produce L-histidine methyl ester hydrochloride. The product is crystallized from ether.

-

Cyclization: The L-histidine methyl ester hydrochloride is reacted with carbonyldiimidazole to protect the amino and carboxyl groups, forming a cyclized intermediate.

-

Methylation: The intermediate is reacted with a methylating agent, such as methyl iodide or dimethyl sulfate (1-4 eq), to generate a quaternary ammonium salt at the imidazole ring.

-

Hydrolysis: The quaternary ammonium salt is subjected to acid hydrolysis (e.g., 1-6M HCl) to cleave the protective groups and yield L-(τ-methyl) histidine.

-

Purification: The final product is purified using standard techniques such as ion-exchange chromatography.

Solid-Phase Peptide Synthesis (SPPS) of a TRH Analog

SPPS is the standard method for assembling peptides like TRH and its analogs.

Objective: To synthesize a TRH analog using Fmoc/tBu chemistry.

Methodology:

-

Resin Preparation: A suitable resin (e.g., Rink Amide resin for C-terminal amides) is swelled in a solvent like dimethylformamide (DMF).

-

First Amino Acid Coupling: The C-terminal amino acid (e.g., Fmoc-Pro-OH) is activated with a coupling agent (e.g., HBTU/HOBt or DIC/Oxyma) and coupled to the resin.

-

Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound proline is removed using a 20% piperidine in DMF solution. The resin is washed thoroughly.

-

Second Amino Acid Coupling: The next amino acid (e.g., Fmoc-His(Trt)-OH or a synthesized Fmoc-His(τ-Me)-OH) is activated and coupled to the deprotected N-terminus of the resin-bound peptide.

-

Cycle Repetition: The deprotection and coupling steps are repeated for the final amino acid (e.g., pGlu-OH).

-

Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups (e.g., Trityl from Histidine) are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane).

-

Purification: The crude peptide is precipitated with cold diethyl ether, dissolved in a water/acetonitrile mixture, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vitro Receptor Binding Assay

This assay determines the binding affinity of a compound for the TRH receptor.

Objective: To determine the inhibition constant (Ki) of a test compound (e.g., a methyl-TRH analog) at the human TRH receptor.

Methodology (Competitive Assay):

-

Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing the human TRH receptor are cultured and seeded in 24-well plates at ~220,000 cells/well and grown overnight.

-

Competition Binding:

-

Cells are washed and pre-incubated with increasing concentrations of the unlabeled test compound for 15 minutes at 37°C in a binding buffer.

-

A constant concentration of a radiolabeled ligand, such as 4 nM [³H]MeTRH, is added to all wells.

-

The plates are incubated for 1 hour at 37°C to allow the binding to reach equilibrium.

-

-

Termination and Washing: The incubation is terminated by rapidly washing the cells with ice-cold buffer to remove unbound radioligand.

-

Quantification: The cells are lysed, and the amount of bound radioactivity in each well is measured using a liquid scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

In Vivo Pentobarbital-Induced Sleep Antagonism

This assay assesses the analeptic (CNS-stimulant) properties of TRH analogs.

Objective: To evaluate the ability of a methyl-TRH analog to antagonize barbiturate-induced sleep in mice.

Methodology:

-

Animal Preparation: Male ICR mice are fasted for 12-24 hours prior to the experiment to ensure consistent drug absorption.

-

Drug Administration: Animals are divided into groups. The test compound (methyl-TRH analog) or vehicle (saline) is administered, typically via intravenous (i.v.) or intraperitoneal (i.p.) injection, at a specific dose (e.g., 10 µmol/kg).

-

Anesthesia Induction: After a set time (e.g., 10-30 minutes) to allow for drug distribution, a hypnotic dose of sodium pentobarbital (e.g., 60 mg/kg) is administered i.p. to all animals.

-

Measurement of Sleep Duration: The time of onset of sleep is recorded, defined as the loss of the righting reflex (the inability of the mouse to right itself when placed on its back). The duration of sleep is measured as the time from the loss to the spontaneous recovery of the righting reflex.

-

Data Analysis: The average sleep duration for the compound-treated group is compared to the vehicle-treated control group. A statistically significant reduction in sleep time indicates an analeptic effect.

In Vivo Spinal Cord Injury (SCI) Model

This model is used to evaluate the neuroprotective potential of TRH analogs.

Objective: To assess the efficacy of a methyl-TRH analog in promoting motor recovery after traumatic spinal cord injury.

Methodology:

-

Animal Model: Anesthetized adult rats are subjected to a standardized thoracic spinal cord injury using an impact or fluid-percussion device. This creates a reproducible contusion injury.

-

Treatment: Following the injury (e.g., within 30 minutes), animals are randomly assigned to receive either the test analog (e.g., YM-14673, 1.0 mg/kg) or a saline vehicle via intravenous infusion.

-

Functional Assessment: Motor recovery is assessed for several weeks post-injury using a standardized rating scale (e.g., Basso, Beattie, Bresnahan (BBB) locomotor rating scale), which evaluates hindlimb movements, coordination, and weight support.

-

Electrophysiological Assessment: Somatosensory Evoked Potentials (SSEPs) may be recorded to provide an objective measure of the functional integrity of sensory pathways in the spinal cord.

-

Data Analysis: The motor scores and SSEP data from the treated group are compared with the vehicle control group to determine if the methyl-TRH analog significantly improves functional outcome.

Conclusion

The discovery and development of methyl-TRH compounds represent a successful application of medicinal chemistry principles to overcome the limitations of an endogenous peptide. Through strategic modifications, particularly methylation, researchers have created analogs with enhanced metabolic stability, improved CNS penetration, and a desirable separation of neurological and endocrinological effects. Compounds like Taltirelin have progressed to clinical use for specific neurological disorders, validating the therapeutic potential of this class of molecules. The methodologies and structure-activity relationships detailed in this guide provide a foundational framework for the continued exploration and optimization of novel TRH analogs for a range of CNS conditions.

References

- 1. [Glu2]TRH dose-dependently attenuates TRH-evoked analeptic effect in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective Trials in Spinal Cord Injury | Musculoskeletal Key [musculoskeletalkey.com]

- 3. Synthesizing method of N-beta-alanyl-(tau-methyl) histidine - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide on the Structure-Activity Relationship of pGlu-3-methyl-His-Pro-NH2 (TFA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of pGlu-3-methyl-His-Pro-NH2, a potent analog of Thyrotropin-Releasing Hormone (TRH). This document details the enhanced biological activity of this modified peptide, outlines the experimental methodologies used for its characterization, and visualizes the key signaling pathways and experimental workflows.

Core Concepts: Enhanced Potency and CNS Activity

pGlu-3-methyl-His-Pro-NH2, also known as Methyl-TRH or M-TRH, is a synthetic analog of the endogenous tripeptide TRH (pGlu-His-Pro-NH2). The primary structural modification is the methylation at the 3-position of the histidine residue. This seemingly minor alteration leads to a significant enhancement of its biological activity.

This analog exhibits increased binding affinity for TRH receptors in both the pituitary and the central nervous system (CNS)[1][2][3][4]. Consequently, it is more potent than the native TRH in stimulating the release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary[1]. Furthermore, pGlu-3-methyl-His-Pro-NH2 demonstrates more pronounced effects on the central nervous system, including behavioral changes and an increased release of growth hormone.

Quantitative Data Presentation

The following table summarizes the quantitative data available for pGlu-3-methyl-His-Pro-NH2, comparing its activity with the parent compound, TRH.

| Compound | Assay | Result | Reference |

| pGlu-3-methyl-His-Pro-NH2 | Cerebral Blood Flow (in vivo, rat) | 80% increase at 300 µg/kg i.v. | |

| TRH | Cerebral Blood Flow (in vivo, rat) | 62% increase at 300 µg/kg i.v. | |

| pGlu-3-methyl-His-Pro-NH2 | TSH Release (in vivo, rat, topical) | Increase from 0.32 ng/mL to 22.9 ng/mL (after 30 min) | |

| pGlu-3-methyl-His-Pro-NH2 + Enhancers | TSH Release (in vivo, rat, topical) | Increase to 48.4 ng/mL | |

| TRH + Enhancers | TSH Release (in vivo, rat, topical) | Increase to 43 ng/mL |

Experimental Protocols

Radioligand Receptor Binding Assay

This protocol outlines a representative method for determining the binding affinity of pGlu-3-methyl-His-Pro-NH2 to TRH receptors.

Objective: To determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) or the inhibitory constant (Ki) of the test compound.

Materials:

-

Radioligand: [3H]pGlu-3-methyl-His-Pro-NH2 or [3H]TRH.

-

Receptor Source: Homogenates of rat anterior pituitary tissue or membranes from cell lines expressing TRH receptors (e.g., GH3 cells).

-

Buffers:

-

Lysis/Homogenization Buffer: 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors (pH 7.4).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA (pH 7.4).

-

Wash Buffer: Ice-cold Assay Buffer.

-

-

Competitor: Unlabeled pGlu-3-methyl-His-Pro-NH2 or TRH.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

Procedure:

-

Membrane Preparation:

-

Homogenize the tissue or cells in ice-cold lysis buffer.

-

Centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled competitor (for competition assays) or varying concentrations of the radioligand (for saturation assays).

-

For non-specific binding determination, include tubes with a high concentration of unlabeled TRH.

-

Incubate the mixture at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through the pre-soaked glass fiber filters using a vacuum harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For saturation binding, plot specific binding against the radioligand concentration and use non-linear regression to determine Kd and Bmax.

-

For competition binding, plot the percentage of specific binding against the log concentration of the competitor and use a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

-

In Vitro TSH Release Assay

This protocol describes a method to measure the potency of pGlu-3-methyl-His-Pro-NH2 in stimulating TSH release from primary pituitary cells.

Objective: To determine the EC50 value of the test compound for TSH release.

Materials:

-

Primary Cells: Dispersed anterior pituitary cells from adult male rats.

-

Enzymes for Dissociation: Trypsin, neuraminidase.

-

Culture Medium: DMEM supplemented with fetal bovine serum and antibiotics.

-

Test Compound: pGlu-3-methyl-His-Pro-NH2 at various concentrations.

-

Positive Control: TRH.

-

TSH Quantification Kit: Commercially available Rat TSH ELISA or RIA kit.

Procedure:

-

Preparation of Primary Pituitary Cells:

-

Aseptically dissect anterior pituitaries from rats.

-

Mince the tissue and enzymatically digest it with trypsin followed by neuraminidase and EDTA to obtain a single-cell suspension.

-

Plate the cells in multi-well plates and culture for 48-72 hours.

-

-

TSH Release Assay:

-

Wash the cultured cells with a serum-free medium.

-

Pre-incubate the cells in fresh serum-free medium for 1-2 hours.

-

Replace the medium with fresh serum-free medium containing various concentrations of pGlu-3-methyl-His-Pro-NH2, TRH (positive control), or vehicle (negative control).

-

Incubate for a defined period (e.g., 2-4 hours).

-

-

Sample Collection and TSH Measurement:

-

Collect the cell culture supernatants.

-

Quantify the TSH concentration in the supernatants using a TSH ELISA or RIA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the TSH concentrations to the total protein content or cell number per well.

-

Plot the TSH concentration against the log concentration of the test compound and fit a dose-response curve to determine the EC50 value.

-

Measurement of Cerebral Blood Flow

This protocol outlines the use of laser-Doppler flowmetry to assess the cerebrovascular effects of pGlu-3-methyl-His-Pro-NH2 in an animal model.

Objective: To measure the relative changes in cerebral blood flow in response to the administration of the test compound.

Materials:

-

Animal Model: Anesthetized rat.

-

Laser-Doppler Flowmetry (LDF) System: Including a laser-Doppler probe and a monitor.

-

Surgical Instruments for craniotomy (if performing an open-skull preparation).

-

Test Compound: pGlu-3-methyl-His-Pro-NH2 for intravenous administration.

Procedure:

-

Animal Preparation:

-

Anesthetize the rat according to institutional guidelines.

-

Secure the animal in a stereotaxic frame.

-

Expose the skull and, for an open-skull preparation, perform a craniotomy to expose the cerebral cortex. For a closed-skull preparation, the skull may be thinned.

-

-

LDF Probe Placement:

-

Position the LDF probe over the region of interest on the cortical surface or the thinned skull.

-

-

Data Acquisition:

-

Record a stable baseline of cerebral blood flow.

-

Administer pGlu-3-methyl-His-Pro-NH2 intravenously.

-

Continuously record the LDF signal to measure the change in cerebral blood flow over time.

-

-

Data Analysis:

-

Express the changes in cerebral blood flow as a percentage increase from the baseline.

-

Compare the effects of different doses of the test compound.

-

Mandatory Visualizations

Signaling Pathway

The primary signaling pathway for the TRH receptor, which is activated by pGlu-3-methyl-His-Pro-NH2, is through the Gq/11 G-protein.

Caption: TRH Receptor Signaling Pathway via Gq/11.

Experimental Workflow

The following diagram illustrates the logical flow of the key in vitro experiments.

Caption: In Vitro Experimental Workflow.

References

In Vitro Characterization of PGlu-3-methyl-His-Pro-NH2 TFA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PGlu-3-methyl-His-Pro-NH2 TFA, a synthetic analog of Thyrotropin-Releasing Hormone (TRH), has garnered significant interest for its enhanced biological activity and potential therapeutic applications. This document provides a comprehensive overview of the in vitro characterization of this compound, summarizing its interaction with the TRH receptor, downstream signaling pathways, and functional consequences. Detailed experimental protocols for key assays are provided to facilitate further research and development.

Introduction

PGlu-3-methyl-His-Pro-NH2, also known as 3-methyl-TRH or MeTRH, is a modified tripeptide analog of TRH. The methylation at the 3-position of the histidine residue confers increased stability against enzymatic degradation compared to the endogenous TRH, leading to a more potent and prolonged pharmacological profile. This analog exhibits high affinity for TRH receptors, particularly in the central nervous system, and is a potent stimulator of thyroid-stimulating hormone (TSH) and growth hormone release from the pituitary gland.[1][2] Its enhanced potency and stability make it a valuable tool for studying the physiological roles of TRH and a promising candidate for therapeutic development.

Mechanism of Action: TRH Receptor Signaling

This compound exerts its effects by acting as an agonist at the Thyrotropin-Releasing Hormone Receptor (TRH-R), a G protein-coupled receptor (GPCR). The primary signaling cascade initiated by the activation of TRH-R involves the Gq/11 family of G proteins.

Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG synergistically activate Protein Kinase C (PKC), which in turn phosphorylates various downstream targets, leading to the ultimate cellular response, such as the synthesis and release of TSH from pituitary thyrotrophs.

Quantitative In Vitro Characterization

While specific quantitative data for the TFA salt of PGlu-3-methyl-His-Pro-NH2 is not extensively available in the public domain, the following tables summarize the known characteristics of the active moiety and provide a template for data from related TRH analogs.

Table 1: Receptor Binding Affinity

| Compound | Radioligand | Tissue/Cell Line | Kd (nM) | Ki (nM) | Reference |

| [3H]pGlu-3-Me-His-Pro-NH2 | - | Rainbow Trout Hypothalamus | 1.52 | - | [3] |

| TRH Analog (N1-ethyl-His) | [3H]TRH | HEK-mTRH-R1 | - | 0.012 | [4] |

| TRH Analog (N1-isopropyl-His) | [3H]TRH | HEK-mTRH-R2 | - | 0.018 | [4] |

Table 2: Functional Potency

| Compound | Assay | Cell Line | EC50 (nM) | Effect | Reference |

| PGlu-3-methyl-His-Pro-NH2 | TSH Release | Pituitary Cells | Not Reported | Increased TSH Release | |

| PGlu-3-methyl-His-Pro-NH2 | Growth Hormone Release | Pituitary Cells | Not Reported | Increased GH Release | |

| TRH Analog (N1-isopropyl-His) | IP-1 Accumulation | HEK-mTRH-R2 | 18 | Agonist |

Experimental Protocols

The following are detailed methodologies for key experiments used in the in vitro characterization of TRH receptor agonists.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of PGlu-3-methyl-His-Pro-NH2 for the TRH receptor.

Materials:

-

Cell membranes expressing TRH receptors (e.g., from pituitary tissue or a recombinant cell line).

-

[3H]pGlu-3-Me-His-Pro-NH2 (Radioligand).

-

This compound (Test compound).

-

Unlabeled TRH (for non-specific binding determination).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA).

-

Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and vials.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissues or cells expressing TRH receptors in a suitable buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Binding buffer.

-

A fixed concentration of [3H]pGlu-3-Me-His-Pro-NH2.

-

Increasing concentrations of this compound (for competition curve).

-

For total binding, add vehicle instead of the test compound.

-

For non-specific binding, add a high concentration of unlabeled TRH.

-

Add the membrane preparation to initiate the binding reaction.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Inositol Phosphate (IP-1) Accumulation Assay

This protocol describes a functional assay to measure the potency of PGlu-3-methyl-His-Pro-NH2 in stimulating the Gq/11 signaling pathway.

Materials:

-

Cells expressing TRH receptors (e.g., HEK293 or CHO cells).

-

Cell culture medium.

-

Stimulation buffer (e.g., HBSS containing 10 mM LiCl).

-

This compound (Test compound).

-

IP-1 detection kit (e.g., HTRF or ELISA-based).

Procedure:

-

Cell Culture: Culture the TRH receptor-expressing cells in appropriate flasks or plates until they reach the desired confluency.

-

Cell Plating: Seed the cells into 96-well plates and allow them to attach overnight.

-

Assay Stimulation:

-

Remove the culture medium and wash the cells with stimulation buffer.

-

Add stimulation buffer containing increasing concentrations of this compound to the wells.

-

Include a vehicle control for basal IP-1 levels.

-

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for IP-1 accumulation.

-

Lysis and Detection: Lyse the cells and measure the accumulated IP-1 levels according to the manufacturer's instructions for the chosen detection kit.

-

Data Analysis: Plot the IP-1 signal against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

This compound is a potent and stable analog of TRH that acts as an agonist at TRH receptors, stimulating the Gq/11-PLC-IP3 signaling pathway. Its enhanced in vitro activity, characterized by high receptor binding affinity and functional potency, makes it a valuable pharmacological tool and a promising candidate for further investigation. The experimental protocols provided herein offer a framework for the continued in vitro characterization of this and other novel TRH analogs. Further studies are warranted to fully elucidate its quantitative pharmacological profile in various in vitro systems.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]